ethyl 3-carbamoyl-2-(2-tosylacetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate
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Overview
Description
Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For instance, the carbamoyl group could participate in reactions involving the carbonyl group or the amine group. The tosylacetamido group could act as a good leaving group in nucleophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of polar functional groups could make it soluble in polar solvents .Scientific Research Applications
Synthesis and Characterization
- Ethyl 3-carbamoyl-2-(2-tosylacetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate and related compounds have been synthesized and characterized in various studies. For instance, ethyl 2-methyl-2,3-butadienoate acts as a 1,4-dipole synthon in [4 + 2] annulation with N-tosylimines, leading to the formation of related compounds with high diastereoselectivities (Zhu, Lan, & Kwon, 2003).
Structural Analyses and Applications
- Detailed structural analyses through techniques like X-ray crystallography and DFT analyses have been conducted on compounds similar to this compound. These studies provide insights into their molecular structure, which is fundamental for understanding their potential applications in various fields (Çolak, Karayel, Buldurun, & Turan, 2021).
Potential in Cancer Research
- Some derivatives of this compound have been explored for their cytotoxicity towards sensitive and multidrug-resistant leukemia cells, indicating potential applications in cancer research and treatment (Al-Trawneh et al., 2021).
Heterocyclic Chemistry
- This compound and its variants are significant in the field of heterocyclic chemistry, particularly in the synthesis of complex structures like pyrido[4',3':4,5]thieno[2,3-d]pyrimidines and related fused thiazolo derivatives, which are important for developing new pharmaceuticals and materials (Ahmed, 2003).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
ethyl 3-carbamoyl-2-[[2-(4-methylphenyl)sulfonylacetyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O6S2/c1-3-29-20(26)23-9-8-14-15(10-23)30-19(17(14)18(21)25)22-16(24)11-31(27,28)13-6-4-12(2)5-7-13/h4-7H,3,8-11H2,1-2H3,(H2,21,25)(H,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQIHBWCPCYVMDP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O6S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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